molecular formula C16H15ClN2O3S B15020090 2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15020090
M. Wt: 350.8 g/mol
InChI Key: PCDVLFGXQDCMTD-GIJQJNRQSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a chlorophenyl group, a sulfanyl linkage, and a methoxyphenyl moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-[(4-chlorophenyl)sulfanyl]acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the product is filtered and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit microbial growth by targeting bacterial cell wall synthesis or exert anticancer effects by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
  • 2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxyphenyl moiety, in particular, enhances its potential as an antioxidant and anti-inflammatory agent .

Properties

Molecular Formula

C16H15ClN2O3S

Molecular Weight

350.8 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H15ClN2O3S/c1-22-14-4-2-3-11(16(14)21)9-18-19-15(20)10-23-13-7-5-12(17)6-8-13/h2-9,21H,10H2,1H3,(H,19,20)/b18-9+

InChI Key

PCDVLFGXQDCMTD-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)CSC2=CC=C(C=C2)Cl

Origin of Product

United States

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